molecular formula C10H12N2O2S4 B13139403 3,3'-Diethyl-2,2'-dithioxo-[5,5'-bithiazolidine]-4,4'-dione CAS No. 41270-44-4

3,3'-Diethyl-2,2'-dithioxo-[5,5'-bithiazolidine]-4,4'-dione

Cat. No.: B13139403
CAS No.: 41270-44-4
M. Wt: 320.5 g/mol
InChI Key: LSPWFIQGPMHETM-UHFFFAOYSA-N
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Description

3,3’-Diethyl-2,2’-dithioxo-[5,5’-bithiazolidine]-4,4’-dione is a complex organic compound characterized by its unique structure, which includes two thiazolidine rings connected by a dithioxo bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Diethyl-2,2’-dithioxo-[5,5’-bithiazolidine]-4,4’-dione typically involves the reaction of thiazolidine derivatives with sulfur-containing reagents under controlled conditions. One common method includes the use of phase transfer catalysis to facilitate the reaction between thiazolidine and sulfur donors . The reaction conditions often require specific temperatures and solvents to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce high-quality 3,3’-Diethyl-2,2’-dithioxo-[5,5’-bithiazolidine]-4,4’-dione .

Chemical Reactions Analysis

Types of Reactions

3,3’-Diethyl-2,2’-dithioxo-[5,5’-bithiazolidine]-4,4’-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents and temperatures .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiazolidine derivatives.

Scientific Research Applications

3,3’-Diethyl-2,2’-dithioxo-[5,5’-bithiazolidine]-4,4’-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3’-Diethyl-2,2’-dithioxo-[5,5’-bithiazolidine]-4,4’-dione involves its interaction with molecular targets through its dithioxo and thiazolidine groups. These interactions can modulate various biochemical pathways, leading to its observed effects. The compound’s ability to form stable complexes with metal ions also plays a crucial role in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-Diethyl-2,2’-dithioxo-[5,5’-bithiazolidine]-4,4’-dione is unique due to its specific thiazolidine ring structure and the presence of two dithioxo groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

41270-44-4

Molecular Formula

C10H12N2O2S4

Molecular Weight

320.5 g/mol

IUPAC Name

3-ethyl-5-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C10H12N2O2S4/c1-3-11-7(13)5(17-9(11)15)6-8(14)12(4-2)10(16)18-6/h5-6H,3-4H2,1-2H3

InChI Key

LSPWFIQGPMHETM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(SC1=S)C2C(=O)N(C(=S)S2)CC

Origin of Product

United States

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